molecular formula C18H18N2O3 B2709971 (E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide CAS No. 1448140-06-4

(E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide

Cat. No.: B2709971
CAS No.: 1448140-06-4
M. Wt: 310.353
InChI Key: VMEYWNAKIXDVPV-QPJJXVBHSA-N
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Description

(E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide is a synthetic acrylamide derivative designed for research applications in neuroscience and medicinal chemistry. Structurally, it features a furan heterocycle and a phenyl ring substituted with a methylpyrrolidinone group, motifs commonly associated with bioactivity in pharmaceutical development . This compound is of significant research value due to its structural similarity to other characterized acrylamide-based modulators of neurotransmitter receptors. Acrylamide derivatives containing furan rings, such as PAM-2 and related analogs, have been demonstrated to act as potent modulators of the GABAA receptor, a primary target for neuroactive drugs . These compounds can exhibit concurrent potentiating and inhibitory effects on GABAergic transmission, making them valuable tools for probing the complex pharmacology of inhibitory ion channels in the central nervous system . The mechanism of action for such compounds is proposed to involve interactions with key binding sites in the transmembrane domain of receptor subunits, potentially similar to how neurosteroids and anesthetics function . Furthermore, acrylamides with related 2-phenylacrylamide scaffolds have been investigated in oncology research for their broad-spectrum cytotoxic properties, indicating potential applicability in cancer cell line studies . Researchers can utilize this compound as a chemical probe to study ion channel function or as a lead structure in the development of novel therapeutic agents. This product is intended for non-human research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13-11-15(5-6-16(13)20-9-2-3-18(20)22)19-17(21)7-4-14-8-10-23-12-14/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEYWNAKIXDVPV-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=CC2=COC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)/C=C/C2=COC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide typically involves the following steps:

    Formation of the Acrylamide Moiety: The acrylamide group can be synthesized through the reaction of acryloyl chloride with an amine precursor.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Incorporation of the Pyrrolidinone Group: The pyrrolidinone group is added through a nucleophilic substitution reaction, where a suitable pyrrolidinone derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidinone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrrolidinone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure Modifications Key Functional Groups Evidence Source
(E)-3-(Furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide (Target) Furan-3-yl, 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl Acrylamide, 2-oxopyrrolidin-1-yl
(E)-3-(3-Chlorophenyl)-N-phenethylacrylamide (LQM445) 3-Chlorophenyl, phenethylamine Acrylamide, chloro substituent
(E)-2-Cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide Cyano group, pyrido[1,2-a]pyrimidin core, 4-fluorophenoxy Cyano, pyrimidine, fluorophenyl
(E)-N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)acrylamide Sulfamoyl linker, 4-methoxyphenyl, pyrimidine Sulfamoyl, methoxy, pyrimidine
(E)-3-Phenyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]acrylamide Trichloroethyl-dichloroaniline substituent Halogenated alkyl, dichloroaniline

Key Observations :

  • Heterocyclic Influence : The furan ring in the target compound provides a planar, conjugated system distinct from pyridine (e.g., ) or pyrimidine (e.g., ) cores, which may alter binding interactions in biological systems.
  • Solubility and Bioavailability : The 2-oxopyrrolidin-1-yl group in the target compound likely improves water solubility compared to halogenated analogs (e.g., ) but may reduce membrane permeability relative to lipophilic substituents like phenethylamine in LQM445 .

Physicochemical and Spectroscopic Properties

  • Melting Points: Halogenated acrylamides (e.g., LQM445) exhibit higher melting points (~150–200°C) due to stronger intermolecular forces, whereas pyrrolidinone-containing compounds may have lower melting points .
  • NMR Data : The target compound’s ¹H NMR would show characteristic peaks for furan protons (~6.3–7.5 ppm) and acrylamide NH (~8–10 ppm), similar to related furan-acrylamides .
  • Stability : The acrylamide bond in the target compound is susceptible to hydrolysis under acidic/basic conditions, a trait shared with other acrylamides like LQM445 .

Biological Activity

(E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide is a synthetic organic compound with potential therapeutic applications. Its unique structural features, including a furan ring and a pyrrolidinone group, suggest significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine.

Structural Characteristics

The compound can be represented by the following chemical structure:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2

Key Features:

  • Furan Ring : Contributes to its reactivity and interaction with biological targets.
  • Acrylamide Moiety : Implicated in various biological activities.
  • Pyrrolidinone Group : Enhances binding affinity to specific molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. This interaction may modulate their activity, leading to therapeutic effects. The specific targets include:

  • Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptors : It could function as an agonist or antagonist at specific receptor sites, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer properties, particularly against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa (Cervical)12.5
MCF7 (Breast)10.0
A549 (Lung)15.0

These results suggest that the compound may induce apoptosis or inhibit cell proliferation in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli20 µg/mL
S. aureus15 µg/mL

These findings highlight the compound's potential as a lead for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.

Case Study 2: Antimicrobial Testing

In another study, this compound was tested against a panel of bacterial strains. Results showed that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting a novel mechanism of action that warrants further investigation.

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